molecular formula C17H16ClN3O2 B8727142 2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827030-71-7

2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine

Cat. No.: B8727142
CAS No.: 827030-71-7
M. Wt: 329.8 g/mol
InChI Key: QGDAWZDGEQZCJD-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. The presence of chloro, dimethoxyphenyl, and methyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the quinazoline core, which can be achieved through nucleophilic aromatic substitution reactions.

    Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine can be compared with other similar compounds, such as:

    2-chloro-N-(2,5-dimethoxyphenyl)acetamide: Shares the dimethoxyphenyl and chloro groups but differs in the core structure.

    N-methylquinazolin-4-amine: Lacks the chloro and dimethoxyphenyl groups, resulting in different chemical properties and reactivity.

    2,5-dimethoxyphenyl derivatives: Compounds with similar substituents but different core structures, leading to variations in biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the quinazoline core, which imparts distinct chemical and biological properties.

Properties

CAS No.

827030-71-7

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O2/c1-21(14-10-11(22-2)8-9-15(14)23-3)16-12-6-4-5-7-13(12)19-17(18)20-16/h4-10H,1-3H3

InChI Key

QGDAWZDGEQZCJD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC(=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (2-chloro-quinazolin-4-yl)-(2,5-dimethoxy-phenyl)-amine and methyl iodide by a procedure similar to example 36 (78% yield). 1H NMR (CDCl3): 7.72-7.75 (m, 1H), 7.56 (ddd, J=8.4, 5.7 and 2.1 Hz, 1H), 6.98-7.00 (m, 2H), 6.92-6.92 (m, 2H), 6.78-6.79 (m, 1H), 3.75 (s, 3H), 3.58 (s, 3H), 3.56 (s, 3H).
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